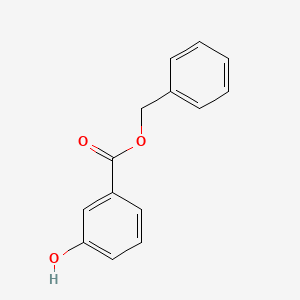

Benzyl 3-hydroxybenzoate

Descripción

Contextualizing Benzyl (B1604629) 3-hydroxybenzoate within Benzoate (B1203000) Esters and Related Phenolic Compounds

Benzyl 3-hydroxybenzoate belongs to the family of benzoate esters, which are characterized by a carboxyl group attached to a benzene (B151609) ring. The presence of a hydroxyl group on the benzene ring also classifies it as a phenolic compound.

Structurally, this compound is an isomer of Benzyl salicylate (B1505791) (Benzyl 2-hydroxybenzoate) and Benzyl 4-hydroxybenzoate (B8730719) (Benzylparaben). nih.govnih.gov All three share the same molecular formula (C14H12O3) but differ in the position of the hydroxyl group on the benzoic acid moiety. ontosight.ainih.gov This positional isomerism significantly influences their physical and chemical properties.

Salicylic (B10762653) acid is 2-hydroxybenzoic acid. nih.gov this compound is the benzyl ester of 3-hydroxybenzoic acid. ontosight.ai Therefore, the two are structurally related through the esterification of a positional isomer of salicylic acid with benzyl alcohol. This structural similarity to salicylic acid, a well-known compound with various applications, has prompted research into the potential activities of its derivatives. ontosight.ai

The synthesis of this compound can be achieved by reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of a base like sodium carbonate in a solvent such as dimethylformamide (DMF). semanticscholar.org Another method involves the reaction of benzyl chloride with hydroxybenzoic acid in the presence of an amide. google.com

In organic chemistry, this compound is a useful intermediate. ontosight.ai Its hydroxyl and ester functional groups allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. vulcanchem.com For instance, it has been used in the synthesis of substituted aryl malonamates, which have been studied as potential serine β-lactamase substrates. nih.gov

In medicinal chemistry, derivatives of 3-hydroxybenzoic acid are explored for their potential biological activities. cdnsciencepub.com The core structure of this compound is a recurring motif in some biologically active molecules. cdnsciencepub.com Research has investigated its derivatives for potential applications, including in the development of potential anti-Alzheimer's disease drugs. semanticscholar.orgresearchgate.net For example, it served as a starting material for the synthesis of 3-((phenylcarbamoyl)oxy)benzoic acids. semanticscholar.org

Historical Overview of this compound Research and Development

Early research involving benzoate esters primarily focused on their use as flavoring and fragrance agents. wiley.comwiley.com Over time, the focus has expanded to include their synthesis and application as intermediates in the development of new compounds.

A notable synthesis method was reported involving the reaction of 3-hydroxybenzoic acid with benzyl bromide, yielding this compound in high purity, which could be used in subsequent steps without further purification. semanticscholar.org This streamlined process has facilitated its use in further research. The compound has also been instrumental in studies aimed at developing new enzyme inhibitors. nih.gov

Research Gaps and Future Directions for this compound Studies

While this compound is a valuable research compound, there are areas that warrant further investigation. A significant portion of the existing research focuses on its role as a synthetic intermediate. ontosight.aisemanticscholar.orgnih.gov More in-depth studies are needed to fully elucidate the specific biological activities of the compound itself and its simple derivatives.

Future research could focus on:

Exploring a wider range of biological activities: Beyond its use in creating more complex molecules, direct investigation into the antimicrobial, antioxidant, or other potential therapeutic properties of this compound could be beneficial. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how modifications to the benzyl or the hydroxybenzoyl part of the molecule affect its chemical reactivity and biological activity would be valuable. ontosight.ai

Development of Novel Synthetic Methodologies: While effective synthetic routes exist, the development of even more efficient, cost-effective, and environmentally friendly methods for its preparation would be advantageous. cdnsciencepub.comontosight.ai

| Property | Value |

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | QCLMZTCDRVMSHA-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLMZTCDRVMSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471379 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77513-40-7 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Catalysis for Benzyl 3 Hydroxybenzoate

Recent Advancements in Esterification Techniques for Benzyl (B1604629) 3-hydroxybenzoate Synthesis

Modern organic synthesis is continuously evolving beyond classical methods, seeking to improve reaction efficiency, selectivity, and sustainability. In the context of Benzyl 3-hydroxybenzoate synthesis, this translates to exploring innovative catalysts that can operate under milder conditions and developing processes that reduce waste and energy consumption. A conventional and effective method involves reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of sodium carbonate in a solvent like dimethylformamide (DMF), which can produce the desired ester in high yield. semanticscholar.org Another approach utilizes benzyl chloride and hydroxybenzoic acid in the presence of an amide to achieve good yields under mild conditions. google.com Building on these foundations, current research emphasizes the integration of advanced catalytic and green chemistry concepts.

The shift away from potentially toxic or expensive metal-based catalysts is a significant trend in modern chemistry. thechemicalengineer.com Metal-free organocatalysis, which uses small organic molecules to accelerate reactions, offers an environmentally benign alternative. rsc.org This approach avoids the risk of metal contamination in the final product, a critical consideration in the synthesis of compounds for pharmaceutical or cosmetic applications. acs.org

One such advancement is the development of catalysts like tetramethylammonium (B1211777) methyl carbonate (TMC), a metal-free and recyclable catalyst for transesterification. thechemicalengineer.com This system works by generating an alkoxide ion from an alcohol, which then reacts with a starting ester to produce the desired complex ester. thechemicalengineer.com The versatility of such catalysts allows them to function in conventional solvents, expanding their applicability beyond systems limited to specific reactants like dimethyl carbonate (DMC). thechemicalengineer.com The development of these organocatalysts represents a key step towards greener and more efficient ester synthesis. thechemicalengineer.com

Table 1: Comparison of Catalytic Systems

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Application | Source(s) |

|---|---|---|---|---|

| Traditional Base | Sodium Carbonate (Na2CO3) | Readily available, effective for benzylation | Synthesis from 3-hydroxybenzoic acid and benzyl bromide | semanticscholar.org |

| Metal-Free Organocatalyst | Tetramethylammonium methyl carbonate (TMC) | Recyclable, avoids metal contamination, versatile | General transesterification for complex esters | thechemicalengineer.com |

| Brønsted Acidic Ionic Liquid | Imidazolium or Pyridinium-based | Recyclable, solvent-free conditions, rapid reaction with microwave | Fischer esterification of benzoic acids with benzyl alcohol | researchgate.net |

Green chemistry principles are increasingly integrated into the synthesis of fine chemicals to reduce environmental impact. These principles focus on using less hazardous materials, increasing energy efficiency, and minimizing waste.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). researchgate.net Solvent-free synthesis is a powerful technique to achieve this. Research has demonstrated that Fischer esterifications to produce benzyl esters can be performed efficiently under solvent-free conditions using microwave irradiation. researchgate.net This method, often facilitated by recyclable Brønsted acidic ionic liquids, leads to high yields (77–98.5%) in significantly shorter reaction times. researchgate.net

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and reduce the need for solvents. google.com For instance, the oxidation of benzyl alcohol, a precursor to the benzyl moiety, can be achieved under solvent-free conditions with the assistance of ultrasonic waves, which improves mass transfer and reaction kinetics. google.com

Alternatively, replacing organic solvents with water is a cornerstone of green synthesis. researchgate.net While challenging for some organic reactions, methods are being developed to facilitate reactions in aqueous media. scirp.org The use of water as a solvent not only reduces pollution but can also simplify product isolation. chemmethod.com

The synthesis of the benzoic acid moiety often involves the oxidation of a corresponding benzyl group. Traditional oxidation processes can rely on harsh or toxic reagents. Green chemistry promotes the use of environmentally benign oxidants such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). orientjchem.org The catalytic oxidation of benzyl alcohols to the corresponding aldehydes or acids using these green oxidants is a subject of intensive research. acs.orgorientjchem.org Cerium-based catalysts, for example, have shown significant promise in the selective oxidation of benzyl alcohol in the presence of eco-friendly oxidants. orientjchem.org Similarly, copper-catalyzed systems can utilize molecular oxygen, sometimes in conjunction with a photosensitizer, to achieve chemoselective benzylic C-H oxidation, replacing hazardous oxidants like di-tert-butyl peroxide (DTBP). nih.gov

Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations, offering exceptional selectivity and mild reaction conditions. acs.org Enzymes operate under physiological conditions (ambient temperature and neutral pH), reducing energy demand and waste. acs.org

For ester synthesis, lipases are widely used biocatalysts. researchgate.net Immobilized lipases have been successfully employed in the synthesis of benzyl benzoate (B1203000), a structurally similar ester, demonstrating the viability of this approach for producing benzyl esters. researchgate.net These enzymatic methods can be conducted in batch or fed-batch reactors to overcome potential issues like acid-induced deactivation of the enzyme. researchgate.net

Furthermore, other enzymes can be used to prepare key precursors. Carboxylic acid reductases (CARs), for example, can convert 3-hydroxybenzoic acid into 3-hydroxybenzaldehyde, an important synthetic intermediate. rsc.org This transformation can be achieved using lyophilized whole-cell catalysts, which can be stored and reused, showcasing the practical advantages of biocatalysis. rsc.org The combination of different enzymes in multi-step cascade reactions represents a powerful strategy for synthesizing complex molecules from simple, bio-based starting materials. researchgate.net

Table 2: Green Chemistry Approaches in Synthesis

| Green Principle | Technique/Reagent | Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Solvent Reduction | Microwave-assisted synthesis | Solvent-free, 50mol% ionic liquid | High yields (77-98.5%), rapid, recyclable catalyst | researchgate.net |

| Solvent Reduction | Ultrasound-assisted synthesis | Solvent-free, 65-80 °C | Shorter reaction times, improved yields, high safety | google.com |

| Solvent Replacement | Aqueous Media | Neutral pH | Environmentally benign, simplified workup | researchgate.netscirp.org |

| Eco-Friendly Oxidants | Molecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | With metal or dual catalysts | Reduces use of hazardous reagents, chlorine-free | orientjchem.orgnih.gov |

| Biocatalysis | Immobilized Lipases | Batch or fed-batch reactor, ~80 °C | High conversion, "natural" label, reusable catalyst | researchgate.net |

| Biocatalysis | Carboxylic Acid Reductases (CARs) | Whole-cell catalysts, cofactor feed | High yield (87-96%), stereoselective, mild conditions | rsc.org |

Application of Green Chemistry Principles in Synthesis

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst choice. Detailed studies provide insight into achieving the most efficient synthesis.

For example, a highly effective procedure involves the reaction of 3-hydroxybenzoic acid with benzyl bromide using sodium carbonate as a base in DMF. Stirring this mixture at room temperature for 24 hours can result in a 94% yield of this compound, which can be used in subsequent steps without further purification. semanticscholar.org Temperature control is another critical parameter; for some esterification reactions, temperatures between 60–80°C provide a good balance between reaction rate and the formation of byproducts.

The choice of catalyst and reaction promoters is also crucial. In a method reacting benzyl chloride with hydroxybenzoic acid, the presence of an amide under mild conditions leads to good yields. google.com The use of energy sources like microwaves can dramatically shorten reaction times from hours to minutes while maintaining high yields. researchgate.netchemmethod.com Similarly, ultrasound assistance can reduce reaction times by over 60% compared to conventional heating.

Table 3: Optimization of Reaction Conditions for Benzyl Ester Synthesis

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| 3-hydroxybenzoic acid, Benzyl bromide | Na2CO3 | DMF | Room Temp, 24 h | 94% | semanticscholar.org |

| 3-hydroxybenzoic acid, Benzyl bromide | K2CO3 | Acetone | 55 °C, 4 h | Not specified | mdpi.com |

| Benzoic acid, Benzyl alcohol | Brønsted acidic ionic liquid | None (Solvent-free) | Microwave irradiation | 77-98.5% | researchgate.net |

| Methyl 2,3-dihydroxybenzoate, Benzyl bromide | K2CO3 | Acetone | Reflux, 10-12 h | 35-42% (isolated) |

Temperature and Pressure Optimization

The synthesis of esters like this compound is significantly influenced by reaction temperature and pressure. In related esterification and oxidation reactions, which are key steps in potential synthetic routes, temperature plays a crucial role in determining reaction rates and product yields. For instance, in the oxidation of benzyl alcohol, a precursor to benzyl benzoate, varying the temperature from room temperature to 110 °C has been shown to directly impact the yield of the desired product. nih.gov While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts, necessitating a careful optimization to balance yield and selectivity. researchgate.net

Similarly, pressure can be a critical parameter, especially in reactions involving gaseous reactants or byproducts. For example, some traditional methods for the synthesis of related hydroxybenzoic acids have utilized hydrogen pressure, though this can present challenges for large-scale production. google.com The optimization of both temperature and pressure is therefore essential to develop efficient and scalable synthetic processes for this compound.

Catalyst Loading and Reusability

Catalyst loading, or the amount of catalyst used relative to the reactants, is a key factor in optimizing catalytic reactions for the synthesis of compounds like this compound. Research on the oxidation of benzyl alcohol has demonstrated that increasing the catalyst loading can lead to a significant increase in product yield, up to a certain point where the effect plateaus. nih.gov This highlights the importance of determining the optimal catalyst concentration to maximize efficiency while minimizing costs.

The reusability of a catalyst is another critical aspect, particularly from an economic and environmental perspective. Studies on various catalysts, including those based on nickel ferrite (B1171679) nanoparticles and copper, have shown that they can be successfully recovered and reused for multiple reaction cycles without a significant loss of activity. nih.govnih.gov For example, NiFe2O4 nanocatalysts have been shown to be reusable for up to five cycles. nih.gov Similarly, copper catalysts used in certain oxidation reactions could be recovered by simple filtration and reused for subsequent batches. nih.gov The development of robust and reusable catalysts is a key goal in the sustainable synthesis of this compound.

Table 1: Catalyst Reusability in Related Reactions

| Catalyst System | Reaction | Number of Cycles | Outcome |

| NiFe2O4 Nanoparticles | Selective oxidation of benzyl alcohol | 5 | No significant loss of catalytic activity. nih.gov |

| Copper Catalyst | Benzylic C(sp3)–H activation | 4 | Yield decreased from 82% to 48% by the fourth run. nih.gov |

| Palladium Doped Graphene Oxide | Selective oxidation of benzyl alcohol | 7 | Remarkable performance up to the fifth run, with a slight weight reduction attributed to leaching. researchgate.net |

This table is generated based on data from related catalytic reactions and serves as an illustrative example.

Alternative Synthetic Routes and Precursors

Derivations from Benzoic Acid and Benzyl Alcohol

The most direct conceptual route to this compound is the esterification of 3-hydroxybenzoic acid with benzyl alcohol. ontosight.ai This classic reaction, often a variation of Fischer esterification, typically requires a catalyst and conditions to drive the equilibrium towards the product, such as the removal of water. researchgate.net

Alternative approaches can involve the modification of precursors. For example, research has explored the synthesis of various hydroxybenzoic acid esters through a multi-step process involving the conversion of a carboxylic acid to an acid chloride followed by reaction with the desired alcohol. d-nb.info Furthermore, the oxidation of benzyl alcohol to benzoic acid is a well-studied transformation, and various catalytic systems have been developed for this purpose. researchgate.netacs.org These methods could potentially be adapted for the synthesis of this compound by using a protected form of 3-hydroxybenzoic acid or by performing the esterification in a subsequent step.

Enzymatic Synthesis and Biotransformations

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net Lipases, in particular, are widely used for the synthesis of esters. For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully employed to synthesize various aromatic alcohol esters. mdpi.com This enzymatic approach could be directly applicable to the synthesis of this compound from its corresponding acid and alcohol precursors.

Biotransformation pathways in microorganisms also present opportunities for producing the precursors of this compound. Research has shown that yeasts can synthesize benzyl alcohol and 4-hydroxybenzoic acid through the mandelate (B1228975) pathway. nih.govasm.org Furthermore, artificial enzyme cascades have been constructed in Escherichia coli to produce benzyl alcohol from L-phenylalanine. researchgate.net These biocatalytic routes could potentially be engineered to produce 3-hydroxybenzoic acid and benzyl alcohol, which could then be esterified, either chemically or enzymatically, to yield the final product.

Stereoselective and Regioselective Synthesis Strategies

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial when dealing with more complex derivatives or when trying to avoid unwanted side reactions.

Regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, regioselective reactions would be essential to, for example, selectively modify one of the hydroxyl groups if a dihydroxybenzoic acid precursor were used. The choice of protecting groups and reaction conditions plays a significant role in controlling regioselectivity. rsc.org

Stereoselectivity , the preference for the formation of one stereoisomer over another, becomes important when chiral centers are present in the precursors or are introduced during the synthesis. masterorganicchemistry.com Enzymatic reactions are often highly stereoselective. For example, alcohol dehydrogenases can be used for the stereoselective reduction of ketones to produce chiral alcohols. mdpi.com While not directly applicable to the synthesis of achiral this compound, these strategies are fundamental in the broader context of synthesizing its chiral analogs or derivatives.

Advanced Analytical Characterization and Quantification of Benzyl 3 Hydroxybenzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of esters like Benzyl (B1604629) 3-hydroxybenzoate, providing powerful methods for separation, identification, and quantification from complex matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability. For Benzyl 3-hydroxybenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable analytical pathways, especially when coupled with highly sensitive and specific detectors.

High-Performance Liquid Chromatography (HPLC) and its Hyphenated Techniques

HPLC is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. It is particularly well-suited for the analysis of aromatic esters such as hydroxybenzoates, often referred to as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and foods. nih.gov The separation in HPLC is typically achieved on a reversed-phase column (e.g., C18) where a polar mobile phase is used to elute compounds based on their hydrophobicity. tandfonline.com

HPLC-Mass Spectrometry (HPLC-MS/MS, HRMS, Orbitrap-MS)

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity, making it a premier tool for trace-level quantification and unambiguous identification. After chromatographic separation, the analyte is ionized, commonly using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.

In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces matrix interference and enhances specificity. While direct studies on this compound are limited, methodologies developed for its isomer, Benzyl 4-hydroxybenzoate (B8730719) (Benzylparaben), are directly applicable. For instance, a study on various parabens in human urine utilized LC-ESI-MS/MS for simultaneous determination. core.ac.uk In such a method, this compound would be expected to produce a precursor ion corresponding to its molecular weight, and subsequent fragmentation would yield specific product ions for quantification.

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds, as well as precise quantification of target analytes.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Benzylparaben (Applicable to this compound)

| Parameter | Value | Reference |

| Chromatography | ||

| Column | ZORBAX Eclipse Plus C8 (150 x 4.6 mm, 5.0 µm) | core.ac.uk |

| Mobile Phase | Gradient of methanol, acetonitrile, and water | core.ac.uk |

| Flow Rate | 0.8 mL/min | core.ac.uk |

| Injection Volume | 10 µL | core.ac.uk |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | core.ac.uk |

| Monitored Transition | Hypothetical for this compound: m/z 227 -> m/z 137 | |

| Dwell Time | 200 ms | core.ac.uk |

HPLC-Diode Array Detection (HPLC-DAD)

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of UV-absorbing compounds. jprdi.vn The DAD detector acquires UV-Vis spectra for the analyte as it elutes from the column, providing both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the UV spectrum). This spectral information is useful for peak purity assessment and compound identification by comparison with a spectral library.

Methods have been developed for the simultaneous determination of multiple preservatives, including various parabens and benzyl alcohol, in pharmaceutical and cosmetic products using HPLC-DAD. nih.govtandfonline.com For this compound, detection would typically be performed at a wavelength corresponding to its UV absorbance maximum, which is expected to be around 254-258 nm, similar to other hydroxybenzoate esters. nih.gov

Table 2: Example HPLC-DAD Conditions for Preservative Analysis

| Parameter | Value | Reference |

| Column | Reversed‐phase C18 (250 mm × 4.0 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Gradient of water and acetonitrile | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Column Temperature | 30°C | tandfonline.com |

| Detection Wavelength | 258 nm | tandfonline.comresearchgate.net |

| Injection Volume | 10 µL | tandfonline.com |

Gas Chromatography (GC) and its Coupled Techniques

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas (mobile phase). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For compounds with polar functional groups, such as the hydroxyl group in this compound, derivatization (e.g., silylation) can sometimes be employed to increase volatility and improve peak shape, although it is often not necessary for benzyl esters. researchgate.net

GC-Mass Spectrometry (GC-MS/MS)

GC-MS is a definitive technique for the identification of volatile and semi-volatile organic compounds. scholarsresearchlibrary.com The gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. gcms.cz The most common ionization technique is Electron Ionization (EI), which generates a reproducible fragmentation pattern that serves as a "chemical fingerprint" for a given compound. scholarsresearchlibrary.com This allows for confident identification by comparing the obtained mass spectrum with reference libraries like the NIST Mass Spectral Library. scholarsresearchlibrary.comnist.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions. Key fragments would likely include those corresponding to the tropylium (B1234903) ion (m/z 91) from the benzyl group and ions related to the 3-hydroxybenzoyl moiety. GC-MS is used for the analysis of related compounds like benzyl alcohol and benzaldehyde (B42025) in various matrices. scholarsresearchlibrary.comgcms.cz Tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity for quantification in complex samples, similar to its application in HPLC.

Table 3: Typical GC-MS Operating Conditions for Aromatic Ester Analysis

| Parameter | Value | Reference |

| Column | Capillary Column (e.g., 30m x 0.25mm, DB-5ms) | scholarsresearchlibrary.comgcms.cz |

| Carrier Gas | Helium | gcms.cz |

| Injection Mode | Splitless | scholarsresearchlibrary.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | scholarsresearchlibrary.com |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | scholarsresearchlibrary.com |

| Mass Range | m/z 40-400 | gcms.cz |

| Ion Source Temp. | 230°C | scholarsresearchlibrary.com |

GC-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust, reliable, and highly sensitive method for the quantification of organic compounds. globalresearchonline.net The FID detector measures the current produced by the combustion of organic compounds in a hydrogen-air flame. The detector's response is proportional to the mass of carbon entering the flame, making it an excellent choice for quantification when a universal, carbon-counting detector is needed.

GC-FID is widely used for the purity assessment and quantification of related compounds such as benzyl alcohol and benzaldehyde in pharmaceutical formulations. globalresearchonline.netjcsp.org.pk While it provides excellent quantitative data, it does not offer structural information for identification. Therefore, it is typically used for analyzing known target compounds where identity has been confirmed by other means, such as GC-MS. The analysis of this compound by GC-FID would be straightforward, providing high precision and accuracy for assay and impurity profiling. researchgate.net

Table 4: General GC-FID Parameters for Benzyl Ester Analysis

| Parameter | Value | Reference |

| Column | Capillary Column (e.g., 30m x 0.53mm, dimethylpolysiloxane) | globalresearchonline.net |

| Carrier Gas | Nitrogen or Helium | globalresearchonline.net |

| Injection Temperature | 250°C | globalresearchonline.net |

| Oven Program | Isothermal or Temperature Gradient | globalresearchonline.net |

| Detector | Flame Ionization Detector (FID) | globalresearchonline.net |

| Detector Temperature | 280°C | globalresearchonline.net |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

One-dimensional (1D) ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (-CH₂-), the phenolic hydroxyl proton (-OH), and the aromatic protons on both the benzyl and benzoate (B1203000) rings. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately 5.35 ppm for the singlet corresponding to the two benzylic protons. The aromatic protons appear in the range of 7.10 to 7.70 ppm, with complex splitting patterns due to their different positions on the two aromatic rings. Specifically, signals around 7.60-7.70 ppm can be attributed to the protons on the 3-hydroxybenzoate ring, while the multiplet between 7.30 and 7.45 ppm corresponds to the five protons of the benzyl group's phenyl ring. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key expected signals include the carbonyl carbon of the ester group (around 165-167 ppm), the carbons of the two aromatic rings (typically in the 115-160 ppm range), and the benzylic carbon (-CH₂) at approximately 67 ppm. The carbon attached to the hydroxyl group (C3) and the ester linkage (C1) on the benzoate ring are particularly diagnostic.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would offer deeper structural insights. A COSY spectrum would reveal couplings between adjacent protons, helping to assign the complex aromatic signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 5.35 | s (singlet) | 2H | Benzylic (-CH₂) |

| 7.10 | dd (doublet of doublets) | 1H | Aromatic (Benzoate Ring) |

| 7.30-7.45 | m (multiplet) | 6H | Aromatic (Benzyl Ring + Benzoate Ring) |

| 7.60 | s (singlet) | 1H | Aromatic (Benzoate Ring) |

| 7.70 | d (doublet) | 1H | Aromatic (Benzoate Ring) |

Solid-State NMR (SSNMR) spectroscopy is a specialized technique used to analyze materials in their solid phase. europeanpharmaceuticalreview.com Unlike solution-state NMR, SSNMR provides information about the molecular structure, conformation, and dynamics as they exist in a crystalline or amorphous solid state. europeanpharmaceuticalreview.com This is particularly valuable for studying properties like polymorphism, where a compound can exist in different crystal forms with distinct physical properties. europeanpharmaceuticalreview.com

For an aromatic ester like this compound, SSNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements would result in different chemical shifts and line shapes in the SSNMR spectrum, allowing for the identification and characterization of various solid forms.

Study Intermolecular Interactions: SSNMR can detect through-space interactions, such as hydrogen bonding involving the phenolic -OH group, which are crucial in determining the crystal lattice structure.

Characterize Amorphous Content: It can quantify the amount of amorphous versus crystalline material in a sample, which is a critical parameter in pharmaceutical formulations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups. researchgate.net The presence of a broad absorption band in the region of 3400-3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net A strong, sharp peak typically observed around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The C-O stretching vibrations of the ester linkage are expected to produce bands in the 1300-1100 cm⁻¹ region. Additionally, absorptions corresponding to the aromatic C=C stretching vibrations appear in the 1620-1580 cm⁻¹ range, and the aromatic C-H stretching is observed just above 3000 cm⁻¹. vscht.czlibretexts.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3395 | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1696 | C=O Stretch | Ester Carbonyl |

| ~1612 | C=C Stretch | Aromatic Ring |

| ~1350 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the benzene (B151609) rings. The absorption spectrum is characterized by one or more absorption maxima (λmax).

For substituted benzoates, the positions and intensities of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring. This compound is expected to exhibit characteristic absorption bands in the UV region between 200 and 400 nm. nist.gov The presence of the hydroxyl and benzyl ester groups on the benzene ring influences the energy of the electronic transitions. Typically, substituted benzoic acid derivatives show a strong absorption band around 230 nm and a weaker, more structured band around 270-280 nm. The exact λmax values would depend on the solvent used for the analysis. This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Advanced hyphenated techniques for comprehensive profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound. These integrated systems provide superior analytical power compared to standalone techniques.

HPLC-SPE-NMR-TOF-MS for Complex Matrix Analysis

The online coupling of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for the comprehensive analysis of compounds in complex matrices, such as natural product extracts or pharmaceutical formulations.

This powerful combination operates in a sequential manner:

HPLC Separation: The initial step involves separating the components of the complex mixture using HPLC. This allows for the isolation of this compound from other matrix constituents based on its physicochemical properties.

SPE Trapping and Concentration: As the target compound elutes from the HPLC column, it is trapped and concentrated on a small SPE cartridge. This crucial step serves two purposes: it removes the HPLC mobile phase, which would interfere with NMR analysis, and it concentrates the analyte to a level sufficient for NMR detection. The analyte can then be eluted from the SPE cartridge with a small volume of a deuterated NMR solvent. chemicalbook.com This process can be repeated multiple times (multiple trapping) to accumulate enough material for more advanced, less sensitive NMR experiments. chemicalbook.com

NMR Structural Elucidation: The concentrated sample in the deuterated solvent is transferred to the NMR spectrometer. Here, a full suite of 1D and 2D NMR experiments can be performed to provide unambiguous structural identification of the isolated compound.

TOF-MS for Accurate Mass Determination: In parallel or sequentially, a portion of the eluent from the HPLC can be directed to a TOF-MS instrument. TOF-MS provides a highly accurate mass measurement of the parent ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.

This integrated HPLC-SPE-NMR-TOF-MS approach provides a complete analytical workflow, enabling the separation, concentration, and unequivocal identification of this compound in a single automated run, even when it is present as a minor component in a highly complex sample.

Quantitative Analytical Method Development and Validation

The establishment of a robust quantitative analytical method for this compound would involve a comprehensive validation process to ensure its suitability for its intended purpose. This process confirms that the analytical procedure is accurate, precise, and reliable for the quantification of the analyte.

Detection Limits and Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key parameters for evaluating sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. The signal-to-noise ratio for LOQ is commonly set at 10:1.

For a compound like this compound, these values would be experimentally determined by analyzing a series of dilute solutions. While specific data for this compound is not published, related studies on similar compounds, such as other hydroxybenzoate esters, have reported LODs in the range of 0.024 to 20 µg/mL and LOQs from 0.5 to 75 µg/mL using HPLC, depending on the specific ester and chromatographic conditions. tandfonline.com

Hypothetical Data Table for Detection Limits of this compound This table is for illustrative purposes only, as specific experimental data is not available in the cited literature.

| Parameter | Method | Typical Value (based on similar compounds) |

|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | Estimated at µg/mL range |

| Limit of Quantitation (LOQ) | HPLC-UV | Estimated at µg/mL range |

Reproducibility and Robustness

Reproducibility refers to the precision of the method when the analysis is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. It is typically expressed as the relative standard deviation (%RSD) of the results. For a method to be considered reproducible, the %RSD values should be within acceptable limits, often less than 2%. tandfonline.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. Parameters that are typically varied to test robustness include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Wavelength of detection

The evaluation of robustness involves analyzing the impact of these variations on the analytical results, such as peak area and retention time. A robust method would show minimal changes in results when these parameters are slightly altered. tandfonline.com

Hypothetical Data Table for Reproducibility and Robustness of this compound Analysis This table is for illustrative purposes only, as specific experimental data is not available in the cited literature.

| Validation Parameter | Test | Acceptance Criteria (Typical) |

|---|---|---|

| Reproducibility | Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% | |

| Robustness | Variation in Mobile Phase pH (± 0.2 units) | No significant change in results |

| Variation in Mobile Phase Composition (± 2%) | No significant change in results | |

| Variation in Column Temperature (± 5 °C) | No significant change in results | |

| Variation in Flow Rate (± 0.1 mL/min) | No significant change in results | |

| Variation in Detection Wavelength (± 2 nm) | No significant change in results |

Biological Activity and Mechanistic Investigations of Benzyl 3 Hydroxybenzoate

Antioxidant Activities and Mechanisms

Scientific investigations specifically detailing the antioxidant capacity of Benzyl (B1604629) 3-hydroxybenzoate are limited. However, the antioxidant potential of phenolic compounds, including the parent molecule 3-hydroxybenzoic acid, is well-established and can offer context.

Radical Scavenging Assays (e.g., DPPH)

No specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for Benzyl 3-hydroxybenzoate were found in the reviewed literature. The antioxidant activity of hydroxybenzoic acids is known to be highly dependent on the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov For instance, compounds with more hydroxyl groups, such as gallic acid (3,4,5-trihydroxybenzoic acid), tend to exhibit higher radical scavenging activity than those with fewer. nih.govglobalresearchonline.net

Studies on various hydroxybenzoic acids demonstrate that those with hydroxyl groups at the ortho or para positions relative to the carboxyl group generally show strong antioxidant properties. semanticscholar.org The parent compound, 3-hydroxybenzoic acid (which has a meta-hydroxyl group), is considered to have antioxidant capabilities, though its efficacy relative to other isomers varies depending on the specific assay used. nih.govsemanticscholar.org Furthermore, the esterification of the carboxyl group, as seen in this compound, can influence antioxidant activity, though the precise impact of a benzyl ester group on the 3-hydroxybenzoic acid structure has not been specifically quantified in radical scavenging assays. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Related Hydroxybenzoic Acids

| Compound | IC50 (μM) | Source |

|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 ± 0.08 | nih.gov |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 6.01 ± 0.12 | nih.gov |

| 2,3-Dihydroxybenzoic Acid | 3.51 ± 0.08 | nih.gov |

Note: This table presents data for related compounds to provide context due to the absence of specific data for this compound.

4.1.2. Cellular Antioxidant Defense Systems ModulationThere is no available research specifically investigating the effects of this compound on the modulation of cellular antioxidant defense systems. Such systems involve the upregulation of endogenous antioxidant enzymes and pathways within cells to combat oxidative stress. While phenolic compounds can influence these pathways, the specific role of this compound in this context remains unstudied.

Antimicrobial and Antifungal Properties

Direct studies on the antimicrobial and antifungal spectrum of this compound are not prominent in the scientific literature. Insights can be drawn from research into its parent acid and other related esters. Esters of hydroxybenzoic acid are known to possess germicidal and preservative properties. chemcess.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific data on the activity of this compound against Gram-positive and Gram-negative bacteria. However, research on related compounds provides some indication of potential activity. For example, various esters of p-hydroxybenzoic acid (parabens) are widely used as preservatives due to their bacteriostatic action. researchgate.net The general trend for parabens is that their effectiveness increases with the length of the alkyl chain. researchgate.net

A review of p-hydroxybenzoic acid and its derivatives notes their broad antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net Another structurally similar compound, Benzyl Benzoate (B1203000), has demonstrated moderate antibacterial activity against the Gram-positive bacterium Bacillus cereus and the Gram-negative bacteria E. coli and Enterococcus aerogenes.

Table 2: Antibacterial Activity of Benzyl Benzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

| Enterococcus aerogenes | 500 µg/mL |

Note: This table shows data for the related compound Benzyl Benzoate, as specific data for this compound is unavailable.

4.2.2. Antimycotic Activity and Yeast InhibitionSpecific studies detailing the antimycotic and yeast-inhibiting properties of this compound are not available. Esters of p-hydroxybenzoic acid are known to be effective against fungi and yeasts. For example, benzylparaben, an isomer of this compound, is noted for its preservative action, which includes antifungal activity. researchgate.net The parent compound, 3-hydroxybenzoic acid, and its salts also have recognized germicidal uses. chemcess.com

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The precise mechanism of antimicrobial action for this compound has not been investigated. For phenolic compounds and their esters in general, proposed mechanisms include the disruption of microbial cell membrane integrity, leading to leakage of cellular contents, and the inhibition of essential intracellular enzymes. nih.gov The lipophilicity of these compounds, which is influenced by esterification, plays a significant role in their ability to interact with and disrupt bacterial membranes. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data for the chemical compound this compound concerning the biological activities outlined in the requested article structure.

Searches for the anti-inflammatory, anticancer, and cytotoxic effects of this compound did not yield any studies that specifically investigate its activity in the following areas:

Anti-inflammatory Effects: No data was found on the modulation of inflammatory cytokines such as IL-6 or TNF-α, nor were there any studies on the inhibition of Cyclooxygenase (COX) enzymes by this compound.

Anticancer and Cytotoxic Activities: There is no available research detailing the in vitro cytotoxicity of this compound against cancer cell lines, including HepG2. Furthermore, no information exists regarding its potential to induce apoptosis, cause cell cycle arrest, or target signal transduction pathways like STAT3 in cancer cells.

While research exists for related compounds, such as other isomers (e.g., benzyl salicylate (B1505791) or benzyl p-hydroxybenzoate) and derivatives of 3-hydroxybenzoic acid, this information is not directly applicable to this compound. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific compound.

Other Reported Biological Activities (e.g., Anti-estrogenic, Neuroprotective)

Extensive literature searches did not yield specific studies detailing the anti-estrogenic or neuroprotective activities of this compound. While this compound has been identified as a natural product and utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications, direct investigations into its own anti-estrogenic and neuroprotective effects appear to be limited or not publicly available.

Research into related compounds, such as other benzoate esters and benzyl derivatives, has explored a range of biological activities. However, per the specific scope of this article, discussion of those findings is omitted.

It is important to note that the absence of published data does not definitively confirm a lack of biological activity. Future research may yet elucidate the potential for this compound to interact with estrogen receptors or to confer neuroprotective effects.

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Protein Interactions

The initial step in the mechanism of action for many bioactive compounds is the physical binding to a specific protein receptor. The nature and strength of this interaction dictate the compound's downstream effects.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While specific docking studies for Benzyl (B1604629) 3-hydroxybenzoate are not extensively detailed in the available literature, research on its isomer, benzyl salicylate (B1505791) (benzyl 2-hydroxybenzoate), provides a model for the types of interactions that may occur. For instance, docking simulations of benzyl salicylate with the CD81 receptor have identified key binding interactions. researchgate.net These simulations reveal both hydrogen bonding and numerous non-covalent hydrophobic interactions that contribute to the formation of the ligand-receptor complex. researchgate.net

Studies on the parent compound, 3-hydroxybenzoic acid, have also been conducted. Docking simulations with acetylcholinesterase (AChE) showed that 3-hydroxybenzoic acid interacts with the enzyme primarily through hydrogen bonds, which is a different binding mode compared to its isomers, 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, which rely more on hydrophobic interactions. nih.gov

Table 1: Example of Ligand-Protein Interactions for Benzyl Salicylate (Isomer) with CD81 Receptor

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonds | Gln-45, Ser-49 |

| Hydrophobic Interactions | Leu-41, Val-42, Phe-44, Ile-154 |

Note: This data is for the isomer Benzyl Salicylate and is presented as a model for potential binding modes.

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a view of the conformational stability of the complex. Key metrics, such as the Root Mean Square Deviation (RMSD), are calculated to determine if the ligand remains stably bound within the protein's active site.

For example, in studies of other bioactive compounds, MD simulations have shown that stable binding to a receptor is often characterized by RMSD values that fluctuate within a narrow range (e.g., 1.0 to 2.0 Å), indicating conformational stability. nih.gov While specific MD simulation data for Benzyl 3-hydroxybenzoate complexes are limited, studies on the mobility of the parent hydroxybenzoate anions in aqueous solutions have been performed, revealing how the position of the hydroxyl group affects interactions with the surrounding environment. rsc.org This suggests that the specific structure of this compound would likewise influence the dynamics and stability of its binding to a protein target.

Signal Transduction Pathway Modulation

Once a ligand binds to its receptor, it can trigger a cascade of intracellular events known as signal transduction. This can involve the activation or inhibition of various enzymes and transcription factors, ultimately leading to a cellular response.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in metabolism. nih.gov PPARγ, in particular, is a key regulator of lipid metabolism and a target for drugs used to treat type 2 diabetes. nih.gov Ligands for these receptors are typically fatty acids and their derivatives. nih.gov While various phenolic and aromatic compounds are investigated for their potential to interact with nuclear receptors, specific studies demonstrating the activation of PPARγ or the glucocorticoid receptor (GR) by this compound are not prominent in current research literature.

Enzyme inhibition is a common mechanism of action for many therapeutic compounds. Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a key strategy in the management of Alzheimer's disease. researchgate.net

Studies have demonstrated the potential of hydroxybenzoic acids to act as AChE inhibitors. nih.gov Specifically, 3-hydroxybenzoic acid, the parent acid of this compound, has been evaluated for its anti-AChE activity. nih.gov Unlike its isomers which engage in more hydrophobic interactions, 3-hydroxybenzoic acid's interaction with AChE is dominated by hydrogen bonds. nih.gov The inhibitory potential of the three hydroxybenzoic acid isomers against AChE has been quantified, as shown in the table below. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is another enzyme target of significant interest, responsible for the breakdown of endogenous cannabinoid signaling lipids. nih.gov While numerous inhibitors of FAAH have been developed, specific data on the activity of this compound against this enzyme is not currently available.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acid Isomers

| Compound | IC₅₀ (µmol/µmol AChE) | Binding Constant (Kₐ) (x 10³ L/mol) |

|---|---|---|

| 2-Hydroxybenzoic acid (Salicylic acid) | 2.50 | 12.35 |

| 3-Hydroxybenzoic acid | 11.52 | 26.32 |

| 4-Hydroxybenzoic acid | 4.86 | 21.74 |

Data derived from studies on the parent acids of benzyl hydroxybenzoate isomers. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) signaling pathways are central to the regulation of cell growth, proliferation, and survival. The modulation of these pathways is a hallmark of many bioactive compounds.

Direct research on the effect of this compound on these specific pathways is limited. However, studies on other structurally related compounds provide context. For example, a structurally distinct compound with a similar name, 3-Benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), was found to suppress mast cell degranulation by inhibiting the mTORC2-Akt signaling pathway. nih.gov Administration of this compound led to a decrease in the activation of Akt. nih.gov It is critical to note that 3BDO is a different and more complex molecule than this compound, and these findings are not directly transferable. However, they illustrate that benzyl-containing moieties can be part of structures that modulate the Akt pathway, suggesting a potential area for future investigation for this compound. nih.gov

Toxicology and Safety Assessment Research

Genotoxicity and Mutagenicity Studies

Comprehensive genotoxicity and mutagenicity data specific to Benzyl (B1604629) 3-hydroxybenzoate are not extensively documented. However, assessments of similar benzyl esters provide some insight into the potential profile of this chemical class.

In vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay, Chromosome Aberration Test)

Specific results from Ames tests, micronucleus assays, or chromosome aberration tests for Benzyl 3-hydroxybenzoate were not found.

For the closely related compound, Benzyl Benzoate (B1203000), studies have shown a lack of genotoxic potential in certain in vitro assays. For instance, Benzyl Benzoate was found to be negative for inducing unscheduled DNA synthesis in primary rat hepatocyte cultures. epa.govregulations.gov It was also reported as not being clastogenic (causing structural chromosome damage) or causing mammalian cell gene mutations in vitro. regulations.gov

Data from over 100 in vitro genotoxicity assays on nine different benzyl derivatives and their metabolites generally indicate a low genotoxic potential for this chemical category. scbt.com However, some related compounds, like methyl p-hydroxybenzoate, have tested positive for inducing chromosomal aberrations after metabolic activation. nih.gov

In vivo Genotoxicity Studies

No in vivo genotoxicity studies specifically investigating this compound were identified.

Research on other benzyl derivatives provides context for potential in vivo effects. Studies using the fruit fly Drosophila melanogaster have evaluated several benzyl derivatives (benzaldehyde, benzyl acetate, benzyl alcohol, and benzoic acid) and suggest that intensive administration may have significant genotoxic effects. nih.gov An in vivo comet assay using haemocytes from Drosophila melanogaster larvae also indicated that benzyl alcohol, benzyl acetate, benzaldehyde (B42025), and benzoic acid induced DNA damage in a dose-dependent manner. epa.gov In plant-based systems, Benzyl Benzoate has been shown to induce chromosomal abnormalities and micronucleus formation in Allium cepa root cells. researchgate.netresearchgate.net

Mechanisms of Genotoxicity (e.g., DNA Damage, Clastogenicity, Aneugenicity)

Without specific positive genotoxicity findings for this compound, its precise mechanism of action has not been characterized. Genotoxicity can occur through several mechanisms, including clastogenicity (causing structural breaks in chromosomes), aneugenicity (leading to the gain or loss of whole chromosomes), or direct DNA damage. researchgate.netresearchgate.netnih.govnih.gov

Studies on related compounds offer some mechanistic clues. For example, the induction of chromosomal fragments and bridges in Allium cepa by Benzyl Benzoate points towards a clastogenic mechanism. researchgate.netresearchgate.net In vitro comet assays performed on human lymphocytes with Benzyl Alcohol, Benzyl Acetate, and Benzoic Acid demonstrated an increase in DNA damage, evidenced by increased tail moment and percentage of DNA in the tail. nih.gov

Toxicokinetics, Metabolism, and Distribution Studies

The toxicokinetics of this compound have not been specifically detailed. Information is drawn from the metabolic fate of similar benzyl esters.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are not available. For the broader category of benzyl derivatives, these compounds are generally absorbed readily from the gut, metabolized, and then excreted in the urine. regulations.govregulations.gov Esters in this category are typically hydrolyzed to their corresponding alcohols and carboxylic acids. scbt.com

Metabolite Identification and Profiling (e.g., Benzyl Alcohol, Benzoic Acid)

Direct metabolite profiling for this compound is not documented. However, based on the metabolic pathway of structurally similar esters, it is predicted to be hydrolyzed into Benzyl Alcohol and 3-hydroxybenzoic acid.

The metabolic pathway for the related compound Benzyl Benzoate is well-established; it is hydrolyzed in vivo to Benzyl Alcohol and Benzoic Acid. regulations.govregulations.gov The resulting Benzyl Alcohol is then oxidized to Benzoic Acid. regulations.govwikipedia.org This Benzoic Acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is then excreted. wikipedia.orgnih.gov This metabolic pattern is common for benzyl derivatives. scbt.com

Note on Data Tables: Due to the lack of specific quantitative research findings for this compound in the searched literature, interactive data tables could not be generated.

Conjugation Pathways (e.g., Glycine Conjugation)

The metabolism of this compound is expected to begin with hydrolysis, breaking the ester bond to yield Benzyl Alcohol and 3-Hydroxybenzoic Acid. The subsequent metabolic fate of these two products involves distinct but well-characterized pathways.

Benzyl Alcohol is rapidly metabolized in the body. It is first oxidized to Benzaldehyde, which is then further oxidized to Benzoic Acid. wikipedia.org This Benzoic Acid enters Phase II metabolism, where it is conjugated with glycine in the liver to form Hippuric Acid, which is then excreted. wikipedia.orgresearchgate.net

The other hydrolysis product, 3-Hydroxybenzoic Acid, is also anticipated to undergo conjugation. Aromatic acids are primarily detoxified in humans through glycine conjugation. researchgate.net While studies specifically detailing the glycine conjugation of 3-Hydroxybenzoic Acid are not prevalent, the mechanism for the closely related Benzoic Acid is well-established. nih.govnih.gov This process involves the activation of the carboxylic acid with coenzyme A (CoA) and subsequent transfer to glycine, a reaction catalyzed by glycine N-acyltransferase. researchgate.net This conjugation increases the water solubility of the acid, facilitating its renal excretion. nih.gov Therefore, it is highly probable that 3-Hydroxybenzoic Acid is similarly conjugated with glycine before being eliminated from the body.

Ecological Toxicology (Ecotoxicity) Research

The ecotoxicological profile of this compound is not well-documented. However, the environmental impact can be assessed by examining its expected hydrolysis products, Benzyl Alcohol and 3-Hydroxybenzoic Acid, which would be released into environmental compartments upon degradation of the parent ester.

Toxicity to Aquatic Organisms (e.g., Fish, Algae)

The breakdown products of this compound exhibit varying levels of toxicity to aquatic life.

3-Hydroxybenzoic Acid: Research indicates that 3-Hydroxybenzoic Acid has measurable effects on aquatic organisms. In a 48-hour test, the EC50 (the concentration causing an effect in 50% of the test population) for crustacea was determined to be 1550 mg/L. apolloscientific.co.uk For algae or other aquatic plants, the EC50 over a 288-hour period was found to be greater than 10.1 mg/L. apolloscientific.co.uk

Benzyl Alcohol: Benzyl Alcohol has been more extensively studied and shows moderate acute toxicity to aquatic organisms. The 96-hour LC50 (the concentration lethal to 50% of the test population) for the fathead minnow (Pimephales promelas) is 460 mg/L. merck.com For aquatic invertebrates, the 48-hour EC50 for Daphnia magna (water flea) is 230 mg/L. merck.com Algae are also affected, with a 72-hour EC50 for Pseudokirchneriella subcapitata (green algae) reported at 770 mg/L. merck.com Chronic toxicity studies on Daphnia magna over 21 days established a No-Observed-Effect Concentration (NOEC) of 51 mg/L. sigmaaldrich.com

| Compound | Organism | Test Type | Duration | Value | Unit | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxybenzoic Acid | Crustacea | EC50 | 48h | 1550 | mg/L | apolloscientific.co.uk |

| 3-Hydroxybenzoic Acid | Algae | EC50 | 288h | >10.1 | mg/L | apolloscientific.co.uk |

| Benzyl Alcohol | Fathead Minnow (Pimephales promelas) | LC50 | 96h | 460 | mg/L | merck.com |

| Benzyl Alcohol | Water Flea (Daphnia magna) | EC50 | 48h | 230 | mg/L | merck.com |

| Benzyl Alcohol | Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72h | 770 | mg/L | merck.com |

| Benzyl Alcohol | Water Flea (Daphnia magna) | NOEC (Chronic) | 21d | 51 | mg/L | sigmaaldrich.com |

Biodegradation and Environmental Fate in Soil and Water

The persistence of this compound in the environment is dependent on its rate of hydrolysis and the subsequent biodegradation of its constituents.

3-Hydroxybenzoic Acid: Microorganisms play a key role in the environmental degradation of monohydroxybenzoic acids. koreascience.krresearchgate.net Bacteria such as Pseudomonas and Bacillus species are known to catabolize these compounds. koreascience.kr The degradation pathway for 3-Hydroxybenzoic Acid typically involves hydroxylation to form intermediates like protocatechuic acid or gentisic acid. koreascience.krresearchgate.net These intermediates then undergo ring cleavage via ortho- or meta-pathways, breaking down the aromatic structure into simpler compounds that can be utilized in central metabolic cycles like the TCA cycle. koreascience.krresearchgate.net This suggests that 3-Hydroxybenzoic Acid is unlikely to persist for long periods in microbially active soil and water.

Benzyl Alcohol: Benzyl Alcohol is considered to be readily biodegradable. sigmaaldrich.comnih.gov In a standard Japanese MITI test, it reached 94% of its theoretical biochemical oxygen demand within two weeks, indicating that biodegradation is a major environmental fate process. nih.gov Further studies using activated sludge showed 92-96% degradation over 14 days. sigmaaldrich.com Based on a low soil organic carbon-water (B12546825) partitioning coefficient (Koc) value, Benzyl Alcohol is expected to have very high mobility in soil. nih.gov Its low Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant removal mechanism. nih.gov

Risk Assessment in Environmental Contexts

A formal environmental risk assessment for this compound is not available in the reviewed literature. However, a qualitative assessment can be inferred from the properties of its degradation products.

The primary environmental risk would likely be associated with acute toxicity to aquatic organisms following a significant release before hydrolysis and degradation can occur. Both Benzyl Alcohol and, to a lesser extent, 3-Hydroxybenzoic Acid are toxic to aquatic life. apolloscientific.co.ukmerck.com

Emerging Research Applications and Future Perspectives

Potential in Pharmaceutical and Biomedical Applications

Comprehensive searches of scientific literature indicate a significant gap in research regarding the pharmaceutical and biomedical applications of Benzyl (B1604629) 3-hydroxybenzoate. While related compounds, such as other hydroxybenzoate esters, have been investigated for various biological activities, data focusing specifically on the 3-hydroxy isomer is not currently available. nih.gov

There is currently no published research detailing the development of Benzyl 3-hydroxybenzoate as a new therapeutic agent. The biological and pharmacological activities of this specific ester have not been characterized. Studies on its parent molecule, 3-hydroxybenzoic acid, show a range of activities including antimicrobial and antioxidant properties, suggesting that the benzyl ester could be a candidate for future investigation, but no such studies have been undertaken to date. rasayanjournal.co.in

The potential role of this compound in drug delivery systems has not been explored in the scientific literature. There are no studies on its use in formulations, such as for nanoparticle encapsulation or as a component in advanced delivery vehicles. Research in this area is non-existent, and therefore, its properties as a potential excipient or carrier remain unknown.

Applications in Materials Science and Green Technologies

In the field of materials science, specific research into the applications of this compound is limited. While there is broad research into polymers derived from hydroxybenzoates for creating materials with antimicrobial properties, these studies have focused on other isomers or more complex derivatives, not specifically on polymers made from or incorporating this compound. acs.org Similarly, its potential use in green technologies, for instance as a green solvent or a building block for sustainable materials, is not documented in any available research. A patent for the preparation of various hydroxybenzoic benzyl esters, which includes this compound, exists, but it focuses on the synthesis process rather than the application of the final products. google.com

Interdisciplinary Research Opportunities

Given the lack of foundational data, numerous interdisciplinary research opportunities exist. Collaboration between chemists, pharmacologists, and materials scientists could uncover the fundamental properties and potential bioactivities of this compound. Initial research could focus on its basic cytotoxic, antimicrobial, and antioxidant profiles, which could then pave the way for more specialized, application-focused studies. However, at present, there are no active, published interdisciplinary research programs centered on this compound.

Translational Research and Clinical Potential

As there is no preclinical research on the therapeutic effects or specific bioactivities of this compound, there is consequently no basis for translational research or any discussion of its clinical potential. The pathway from basic scientific discovery to clinical application has not been initiated for this compound. Future efforts would first require significant investment in foundational, lab-based research to identify any potential therapeutic value.

Q & A

Q. What are the optimal conditions for synthesizing Benzyl 3-hydroxybenzoate with high yield?

Q. How can this compound be characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR (CDCl₃) : Peaks at δ 5.17 (s, 1H, phenolic -OH), 5.36 (s, 2H, benzyl -CH₂), and aromatic protons between δ 7.05–7.66 confirm the ester structure .

- Mass Spectrometry : A molecular ion peak at m/z 228.24 (C₁₄H₁₂O₃) aligns with the molecular weight .

- FT-IR : A carbonyl stretch (~1700 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹) validate ester and phenolic groups.

Q. What solvent systems are suitable for studying the stability of this compound?

The compound is stable in aprotic solvents (e.g., DCM, DMF) but may hydrolyze in protic solvents (e.g., water, methanol) under acidic/basic conditions. Storage recommendations include airtight containers in dry, cool environments to prevent ester bond cleavage .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their reactivity in catalytic reactions?

Substituted derivatives (e.g., halogenated or methoxy groups) exhibit varied reactivity due to electronic effects. For example, electron-withdrawing groups on the benzyl ring reduce nucleophilic attack on the ester carbonyl. Computational studies (DFT) and kinetic assays are recommended to map electronic effects .

Q. What metabolic pathways degrade this compound in anaerobic environments?

Q. How can conflicting data on the compound’s thermal stability be resolved?

Discrepancies in reported melting points (e.g., 71–73°C vs. 55–59°C for related analogs) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) and recrystallization in varying solvents (hexane vs. ethyl acetate) can isolate pure phases [[15, ]].

Q. What strategies mitigate by-product formation during large-scale synthesis?

Common by-products include dibenzyl ether (from excess benzyl bromide) and unreacted 3-hydroxybenzoic acid. Strategies:

- Use molecular sieves to sequester water.

- Employ gradient HPLC (C18 column, acetonitrile/water) to monitor reaction progress .

- Optimize stoichiometry via Design of Experiments (DoE) to minimize side reactions.

Methodological Considerations

Q. How can the purity of this compound be quantified without advanced instrumentation?

- Titration : Ester saponification with NaOH, followed by back-titration with HCl.

- Thin-Layer Chromatography (TLC) : Use CH₂Cl₂/MeOH (20:1) with UV visualization; Rf = 0.52 .

Q. What safety protocols are critical for handling this compound in aqueous environments?

- PPE : Impermeable gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Absorb with inert material (sand) and dispose as hazardous waste .

Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or temperature can shift proton signals. For example, phenolic -OH protons may appear as singlets in CDCl₃ but broaden in DMSO due to hydrogen bonding. Standardize solvent systems and report acquisition parameters (e.g., 400 MHz vs. 600 MHz) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|